Ethyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C19H16BrNO6 and a molecular weight of 434.246 g/mol . This compound is notable for its unique structure, which includes a benzofuran core substituted with bromine, methyl, and nitrobenzyl groups. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of Ethyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzofuran derivative using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Nitration: The nitration of a benzyl group to introduce the nitro group, typically using a mixture of concentrated nitric and sulfuric acids.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Chemical Reactions Analysis
Ethyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially inhibiting enzyme activity or altering cellular pathways. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Ethyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate can be compared with similar compounds such as:
Ethyl 6-bromo-5-[(3-nitrobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate: This compound has a phenyl group instead of a methyl group, which can influence its chemical reactivity and biological activity.
Ethyl 6-bromo-5-[(4-nitrobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate: Similar structure but with a phenyl group, offering different steric and electronic properties.
Properties
IUPAC Name |
ethyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO6/c1-3-25-19(22)18-11(2)27-16-9-15(20)17(8-14(16)18)26-10-12-4-6-13(7-5-12)21(23)24/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPUCMHGDREAJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=C(C=C3)[N+](=O)[O-])Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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